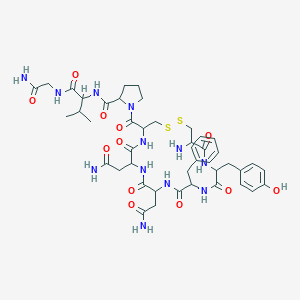
6-bromo-pentacosa-5E,9Z-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-pentacosa-5E,9Z-dienoic acid is a long-chain fatty acid that has been the subject of recent scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Novel Brominated Phospholipid Fatty Acids from Marine Sponges
Research has identified novel long-chain fatty acids, including 6-bromo-pentacosa-5E,9Z-dienoic acid, in the phospholipids of marine sponges like Petrosia sp. and Agelas sp. These findings, achieved through mass spectrometry and chemical transformations, highlight the diverse biochemical makeup of marine sponges. Such compounds are significant for understanding marine biochemistry and could have potential applications in pharmaceuticals and biotechnology (Carballeira & Shalabi, 1993); (Carballeira & Emiliano, 1993).
Brominated Fatty Acids in Amphimedon Terpenensis
Similar brominated fatty acids, including 6-bromo-pentacosa-5E,9Z-dienoic acid, were isolated from another tropical marine sponge, Amphimedon terpenensis. The presence of these unique fatty acids suggests a potential role in the sponge's ecological interactions or defense mechanisms, and their isolation and characterization could aid in the discovery of new bioactive compounds (Garson et al., 1993).
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological activity of similar dienoic acids. For example, an approach for synthesizing natural and synthetic 5Z,9Z-dienoic acids, closely related to 6-bromo-pentacosa-5E,9Z-dienoic acid, has been developed. These acids, including (5Z,9Z)-eicosa-5,9-dienoic acid, have shown high activity as human topoisomerase I inhibitors, suggesting potential anticancer applications (D’yakonov et al., 2013); (Adrian & Stark, 2016).
Propriétés
Numéro CAS |
150994-71-1 |
|---|---|
Nom du produit |
6-bromo-pentacosa-5E,9Z-dienoic acid |
Formule moléculaire |
C13H15NO3S |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(5E,9Z)-6-bromopentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C25H45BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)22-19-20-23-25(27)28/h16-17,22H,2-15,18-21,23H2,1H3,(H,27,28)/b17-16-,24-22+ |
Clé InChI |
VRACWEMNOVUYQJ-YIRKJRPPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
SMILES |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Synonymes |
6-bromo-5,9-pentacosadienoic acid 6-bromo-PCDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)